molecular formula C12H14ClN3O3 B4409674 1-[3-(3-Nitrophenoxy)propyl]imidazole;hydrochloride

1-[3-(3-Nitrophenoxy)propyl]imidazole;hydrochloride

Cat. No.: B4409674
M. Wt: 283.71 g/mol
InChI Key: ONCHASPKHJDUEN-UHFFFAOYSA-N
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Description

1-[3-(3-Nitrophenoxy)propyl]imidazole;hydrochloride is a chemical compound that features an imidazole ring substituted with a 3-(3-nitrophenoxy)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-Nitrophenoxy)propyl]imidazole;hydrochloride typically involves the following steps:

    Nitration of Phenol: The starting material, phenol, is nitrated to form 3-nitrophenol.

    Etherification: 3-nitrophenol is then reacted with 1-bromopropane to form 3-(3-nitrophenoxy)propane.

    Imidazole Formation: The 3-(3-nitrophenoxy)propane is then reacted with imidazole in the presence of a base to form 1-[3-(3-nitrophenoxy)propyl]-1H-imidazole.

    Hydrochloride Formation: Finally, the imidazole compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Nitrophenoxy)propyl]imidazole;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides can be used in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions are typically used.

Major Products

    Reduction: 1-[3-(3-aminophenoxy)propyl]-1H-imidazole.

    Substitution: Various substituted imidazole derivatives.

    Hydrolysis: 3-nitrophenol and imidazole derivatives.

Scientific Research Applications

1-[3-(3-Nitrophenoxy)propyl]imidazole;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, or anticancer properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-[3-(3-Nitrophenoxy)propyl]imidazole;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-nitrophenoxy)propyl]-1H-imidazole hydrochloride
  • 1-[3-(3-nitrophenyl)propyl]-1H-imidazole hydrochloride

Uniqueness

1-[3-(3-Nitrophenoxy)propyl]imidazole;hydrochloride is unique due to the presence of the nitrophenoxy group, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[3-(3-nitrophenoxy)propyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3.ClH/c16-15(17)11-3-1-4-12(9-11)18-8-2-6-14-7-5-13-10-14;/h1,3-5,7,9-10H,2,6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCHASPKHJDUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCN2C=CN=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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